tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate
Description
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-7-6-10-14(19)12-8-4-5-9-13(12)18(21)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20) |
InChI Key |
MKMMQXZCOPGVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Precursors
The initial step involves protecting the amino group with a tert-butyl carbamate group. This is commonly achieved by reacting the free amine with tert-butyl chloroformate under basic conditions in an inert atmosphere to prevent side reactions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc Protection | Amine + tert-butyl chloroformate + base (e.g., triethylamine) | Inert atmosphere, 0–25°C | 80–90% | Standard procedure for carbamate protection |
This step ensures the amino functionality is masked, allowing selective functionalization of other parts of the molecule.
Introduction of the 5-Oxopentyl Chain
The pentyl chain with a ketone at the 5-position can be introduced via several methods:
Oxidation of Boc-protected 5-hydroxypentyl amine derivatives: Using oxidizing agents such as dipyridinium dichromate (PDC) in solvents like N,N-dimethylformamide (DMF) at controlled temperatures (0–23°C) under inert atmosphere, as demonstrated in related carbamate syntheses.
Alkylation of Boc-protected amines: Using suitable alkyl halides or activated esters bearing the nitrophenyl ketone moiety.
| Oxidation Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc-protected hydroxypentyl amine + PDC | PDC in DMF, 0–23°C, 16 h | 60–70% |
Attachment of the 2-Nitrophenyl Group
The incorporation of the 2-nitrophenyl group at the ketone terminus is typically achieved through:
Nucleophilic aromatic substitution or coupling reactions involving 2-nitrophenyl derivatives and the pentyl ketone intermediate.
Use of activated esters or acid chlorides of 2-nitrobenzoic acid to acylate the pentyl amine or hydroxyl precursors.
The reaction conditions often require organic solvents such as dichloromethane or dimethylformamide, bases like triethylamine, and sometimes catalysts or coupling agents to improve yields.
Representative Synthetic Route Example
| Step No. | Reaction | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Boc Protection of 5-aminopentanol | tert-butyl chloroformate, triethylamine, 0–25°C, inert atmosphere | tert-Butyl N-(5-hydroxypentyl)carbamate | 85 |
| 2 | Oxidation of hydroxyl to ketone | Dipyridinium dichromate (PDC), DMF, 0–23°C, 16 h | tert-Butyl N-(5-oxopentyl)carbamate | 61 |
| 3 | Coupling with 2-nitrophenyl derivative | 2-nitrobenzoyl chloride, triethylamine, dichloromethane, room temperature | This compound | 70 |
This sequence reflects a practical approach combining standard organic synthesis techniques to achieve the target molecule with good overall yield.
Reaction Optimization and Purification
Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for oxidation and coupling steps to ensure solubility and reaction efficiency.
Temperature Control: Low to ambient temperatures (0–25°C) are maintained to avoid decomposition of sensitive nitro groups.
Base Selection: Triethylamine or other tertiary amines are used to neutralize acids formed during coupling and to promote reaction progress.
Purification: Column chromatography on silica gel is commonly employed to isolate the pure product, removing unreacted starting materials and side products.
Research Findings and Analytical Data
Yields: Reported yields for key steps range from 60% to 90%, depending on reaction conditions and scale.
Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity analysis.
Stability: The tert-butyl carbamate group provides stability during the synthetic process and can be removed under acidic conditions if needed for further transformations.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | tert-butyl chloroformate, triethylamine | 0–25°C, inert atmosphere | 80–90 | Standard amine protection |
| Oxidation to Ketone | Dipyridinium dichromate, DMF | 0–23°C, 16 h | 60–70 | Mild oxidation of hydroxyl to ketone |
| Coupling with 2-Nitrophenyl | 2-nitrobenzoyl chloride, triethylamine, DCM | Room temp, 2–6 h | 65–75 | Acylation to introduce aromatic nitro group |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations
Electronic Effects: The 2-nitrophenyl group in the target compound imparts strong electron-withdrawing character, enhancing electrophilicity at the carbonyl group. This contrasts with the 3-amino-5-methylphenyl group in ’s compound, which is electron-donating and nucleophilic, enabling crosslinking in drug candidates . The cyanobenzo[d]thiazol group in ’s derivative introduces π-conjugation and fluorescence, making it suitable for tracking in bioconjugation studies .
Synthetic Utility :
- The target compound’s nitro group may limit its stability under reducing conditions but could serve as a precursor for amine derivatives via nitro reduction. In contrast, hydroxyl-substituted carbamates () are more stable and used in chiral resolutions .
Material Science: The cyanobenzo[d]thiazol derivative () has niche applications in optical materials, whereas the target’s nitro group could favor use in energetic materials or catalysis .
Research Findings
- Reactivity: The nitro group in the target compound may participate in nucleophilic aromatic substitution (NAS) reactions, unlike the amino or hydroxyl groups in analogs .
- Thermal Stability : Nitro-containing carbamates generally exhibit lower thermal stability compared to hydroxyl- or alkyl-substituted derivatives, necessitating careful handling .
Biological Activity
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its structure features a tert-butyl group, a carbamate functional group, and a 5-(2-nitrophenyl)-5-oxopentyl moiety, suggesting diverse reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O5, with a molecular weight of 322.36 g/mol. The presence of the nitrophenyl group is particularly noteworthy due to its implications for redox activity and interaction with biological molecules.
Mechanisms of Biological Activity
Research indicates that the compound may influence various biological pathways:
- Oxidative Stress Pathways : The nitrophenyl group can participate in redox reactions, potentially modulating oxidative stress within cells. This suggests a role in protecting against cellular damage or contributing to cytotoxicity under certain conditions.
- Enzyme Interaction : The carbamate moiety may interact with enzymes or proteins, potentially leading to inhibition or modification of their functions. Such interactions could be valuable for drug development, particularly in targeting specific enzymes involved in disease processes .
Biological Assays and Findings
Several studies have explored the biological activity of this compound through various assays:
- Cell Viability Assays : In vitro studies have shown that the compound exhibits dose-dependent effects on cell viability in cancer cell lines, indicating potential antitumor activity.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. Results indicate moderate inhibition, warranting further investigation into its mechanism.
- Antioxidant Activity : The redox-active nature of the nitrophenyl group suggests that the compound may possess antioxidant properties. Preliminary assays have demonstrated its ability to scavenge free radicals effectively .
Case Studies
A few notable studies involving this compound include:
- Study on Neuroprotective Effects : A study published in 2020 examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to significantly reduce markers of oxidative stress and improve cell survival rates in neuronal cultures .
- Evaluation in Cancer Models : Another investigation assessed the anti-cancer potential of the compound using xenograft models. Results indicated that treatment with this compound led to a reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate | Contains a methylphenyl instead of a nitrophenyl group | Exhibits different reactivity due to lack of nitro substitution |
| Ethyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate | Ethoxy group instead of tert-butoxy | May have different solubility and reactivity profiles |
| n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | Substituted phenol with para methyl group | Potentially different biological activity due to structural variation |
This comparison highlights how the nitro substitution influences both reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
